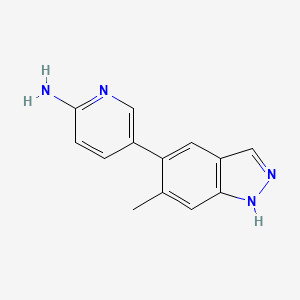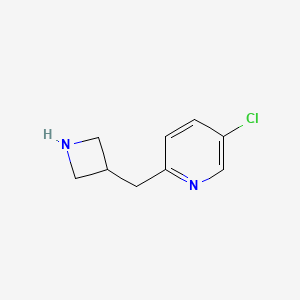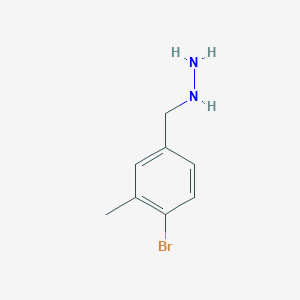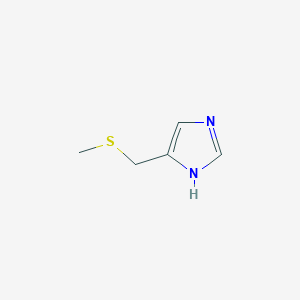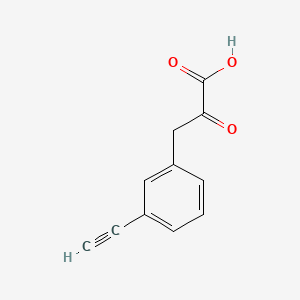
(2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine is an organic compound featuring a cyclopropyl group attached to a methanamine moiety, with a trifluoromethylthio group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Introduction of the Trifluoromethylthio Group: The trifluoromethylthio group can be introduced via a nucleophilic substitution reaction using a trifluoromethylthiolating reagent.
Attachment of the Methanamine Group: The methanamine group can be attached through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group or the methanamine group to a primary amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Primary amines, trifluoromethyl derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor for agrochemicals.
Wirkmechanismus
The mechanism of action of (2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
- (2-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanamine
- (2-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine
- (2-(4-(Trifluoromethyl)cyclohexyl)methanamine
Comparison:
- Structural Differences: The presence of different substituents (trifluoromethylthio, trifluoromethyl, trifluoromethoxy) on the phenyl ring can significantly alter the compound’s chemical and physical properties.
- Unique Properties: The trifluoromethylthio group in (2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine provides unique electronic and steric effects, potentially leading to distinct biological activities and reactivity profiles compared to its analogs.
Eigenschaften
Molekularformel |
C11H12F3NS |
|---|---|
Molekulargewicht |
247.28 g/mol |
IUPAC-Name |
[2-[4-(trifluoromethylsulfanyl)phenyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H12F3NS/c12-11(13,14)16-9-3-1-7(2-4-9)10-5-8(10)6-15/h1-4,8,10H,5-6,15H2 |
InChI-Schlüssel |
VGPNCLPXYIFGPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C2=CC=C(C=C2)SC(F)(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-{[(Pyridin-4-yl)methyl]amino}propan-1-oldihydrochloride](/img/structure/B13597253.png)


